2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide
Description
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is a substituted benzamide derivative featuring a 2,4-dichlorobenzoyl group linked to a phenyl ring substituted with a 1-hydroxyethyl moiety. This compound belongs to a broader class of benzamides investigated for their biological activities, including antiparasitic, antimicrobial, and cytotoxic properties.
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-9,19H,1H3,(H,18,20) |
InChI Key |
KWYUSLUCZDLSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(1-hydroxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 2,4-Dichloro-N-(4-(1-oxoethyl)phenyl)benzamide.
Reduction: Formation of 2,4-Dichloro-N-(4-(1-aminoethyl)phenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
The 2,4-dichloro substitution on the benzamide ring is a common feature in several bioactive compounds. For example:
- N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide () replaces the hydroxyethyl group with a hydrophobic sec-butyl chain, likely enhancing lipophilicity but reducing hydrogen-bonding capacity.
Key Implications :
- Polar substituents like hydroxyethyl may improve aqueous solubility compared to non-polar groups (e.g., sec-butyl) but could reduce membrane permeability .
Variations in the N-Substituted Phenyl Ring
The para-substituted phenyl ring is a critical structural determinant. Notable analogs include:
Observations :
- Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the target compound lacks the basic amine present in analogs like compound 12 (), which may reduce interactions with acidic residues in target proteins.
- Hydroxy vs. Halogen Substituents : The hydroxy group in salicylamides () correlates with potent cytotoxicity, suggesting that the hydroxyethyl group in the target compound could similarly enhance bioactivity through hydrogen bonding or redox modulation.
Biological Activity
2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorobenzamide core with a hydroxyethyl substituent, which influences its interaction with biological targets. The presence of chlorine atoms enhances lipophilicity and may affect the binding affinity to various enzymes and receptors.
The compound's biological effects primarily arise from its interactions with specific molecular targets. The chlorine atoms and the benzamide moiety facilitate binding to enzymes and receptors, modulating their activity. This can lead to inhibition or activation of key biochemical pathways, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 18.7 | Activation of caspase pathways |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 2: Inflammatory Response Modulation
In an animal model of acute inflammation, administration of the compound significantly reduced edema formation and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent in clinical settings.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathway involves hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
